N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
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Overview
Description
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride: is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperidine ring, which is a saturated heterocyclic amine. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where the piperidine acts as a nucleophile and displaces a leaving group on the pyrimidine core.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the piperidine ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Modulation: It can act as a modulator of specific receptors, influencing cellular signaling pathways.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Diagnostic Imaging: It can be used as a radiolabeled tracer in diagnostic imaging techniques such as positron emission tomography (PET).
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.
Pharmaceutical Manufacturing: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, leading to a decrease in the production of a specific metabolite. Alternatively, it may bind to a receptor, altering its conformation and affecting downstream signaling events.
Comparison with Similar Compounds
N-(Piperidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-Phenoxyphenyl)-1-(4-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrimidine core, leading to distinct biological activities.
2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride: Contains a methoxy group instead of a trifluoromethyl group, affecting its chemical reactivity and stability.
Uniqueness: N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various scientific research and industrial applications.
Properties
IUPAC Name |
N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;;/h5-7,14H,1-4H2,(H,15,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOALOTCVEOUZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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